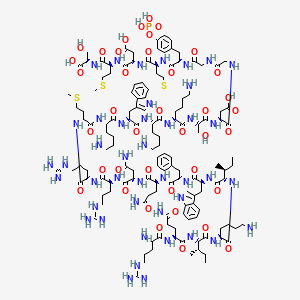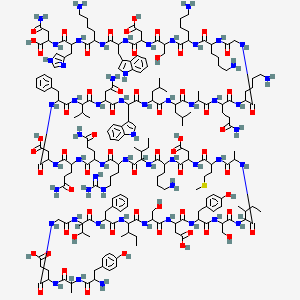
(R)-(-)-Nirvanol
Descripción general
Descripción
(-)-5-Ethyl-5-phenylhydantoin, also known as 5-ethyl-5-phenylhydantoin (EPH), is an organic compound that is widely used in scientific research due to its unique properties. EPH is a derivative of hydantoin, which is an important intermediate in the synthesis of pharmaceuticals and other compounds. EPH has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is used as a reagent in the synthesis of a variety of compounds, including drugs, and has been used in a number of scientific studies.
Aplicaciones Científicas De Investigación
Estudios de Farmacocinética y Metabolismo
(R)-(-)-Nirvanol, también conocido como R-(-)-N-Desmetil Mephenitoína, se utiliza en estudios de farmacocinética para comprender el metabolismo y la disposición de los fármacos. La investigación ha demostrado un metabolismo estereoselectivo significativo de sus enantiómeros, lo cual es crucial para desarrollar dosis de medicamentos personalizadas {svg_1}.
Investigación Anticonvulsiva
Como derivado de la hidantoína, (-)-Nirvanol se estudia por sus propiedades anticonvulsivas. Se utiliza en la investigación del tratamiento de la epilepsia, particularmente para controlar las convulsiones parciales. Se evalúa la eficacia y el perfil de seguridad del compuesto en comparación con otros anticonvulsivos {svg_2}.
Análisis de Inhibición Enzimática
Este compuesto sirve como un inhibidor selectivo en estudios que involucran enzimas del citocromo P450, que desempeñan un papel vital en el metabolismo de los fármacos. Comprender sus efectos inhibitorios ayuda a predecir las interacciones medicamentosas y los efectos adversos {svg_3}.
Aplicaciones Neurofarmacológicas
En neurofarmacología, ®-5-Etil-5-fenilimidazolidina-2,4-diona se utiliza para investigar los mecanismos que subyacen a la excitabilidad neuronal y la inhibición. Su impacto en los canales de sodio y la transmisión sináptica es de particular interés para el desarrollo de nuevos tratamientos neurológicos {svg_4}.
Investigación de Polimorfismo Genético
®-(-)-Nirvanol es fundamental en el estudio de los polimorfismos genéticos que afectan el metabolismo de los fármacos. Ayuda a identificar fenotipos metabolizadores pobres y extensos, lo cual es esencial para comprender las variaciones individuales en la respuesta a los fármacos {svg_5}.
Síntesis Química y Quiralidad
La naturaleza quiral del compuesto lo convierte en objeto de investigación en la síntesis química. Los estudios se centran en la síntesis de formas enantioméricamente puras del compuesto, lo cual es importante para el desarrollo de productos farmacéuticos quirales puros {svg_6}.
Propiedades
IUPAC Name |
(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318028 | |
| Record name | (-)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65567-32-0 | |
| Record name | (-)-Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Nirvanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the primary metabolic pathway of (-)-5-ethyl-5-phenylhydantoin in humans?
A1: Research indicates that (-)-5-ethyl-5-phenylhydantoin undergoes stereoselective aromatic hydroxylation, primarily to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH) in humans. [] This metabolic pathway is under pharmacogenetic control, specifically influenced by the individual's ability to metabolize mephenytoin. []
Q2: How does the metabolism of (-)-5-ethyl-5-phenylhydantoin differ from that of its racemic mixture, Nirvanol?
A2: While (-)-5-ethyl-5-phenylhydantoin undergoes minimal metabolism, Nirvanol, the racemic mixture, exhibits more extensive metabolism. [] This difference highlights the importance of stereochemistry in drug metabolism.
Q3: Does ethanol consumption impact the metabolism of mephenytoin, and consequently, the formation of (-)-5-ethyl-5-phenylhydantoin?
A3: Studies in dogs indicate that acute ethanol intoxication can significantly increase the systemic availability of orally administered mephenytoin. [] This increase is attributed to reduced presystemic elimination and a decrease in the formation of metabolites, including (-)-5-ethyl-5-phenylhydantoin (Nirvanol) and 4-hydroxymephenytoin. []
Q4: Is there evidence suggesting a link between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans?
A4: Research suggests a strong correlation between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans. Studies indicate that individuals classified as poor metabolizers of mephenytoin also exhibit minimal metabolism of (-)-5-ethyl-5-phenylhydantoin, primarily excreting it unchanged in urine. [] This observation points towards a shared metabolic pathway, likely involving the cytochrome P450 enzyme, CYP2C19. []
Q5: Are there any specific structural modifications that enhance the activity of 5-ethyl-5-phenylhydantoin derivatives against certain seizure types?
A6: Yes, research shows that 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrate good activity against maximal electroshock seizures. [] Additionally, 3-methoxymethyl-5-ethyl-5-phenylhydantoin displays efficacy against both maximal electroshock and pentylenetetrazole-induced seizures. []
Q6: What analytical techniques are commonly employed to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples?
A7: Gas chromatography (GC) [, , , , ] and liquid chromatography (LC), often coupled with mass spectrometry (MS) [, , , ], are commonly used to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples like plasma and urine. These techniques allow for sensitive and specific detection of the compound and its metabolites.
Q7: What are some challenges in the analysis of (-)-5-ethyl-5-phenylhydantoin and its metabolites, and how are they addressed?
A8: Accurately quantifying (-)-5-ethyl-5-phenylhydantoin and its metabolites can be challenging due to their relatively low concentrations in biological matrices and potential interferences from other compounds. To address these challenges, researchers employ various sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate and concentrate the analytes of interest. [, , ]
Q8: What is "Nirvanol disease", and why is it relevant to the study of (-)-5-ethyl-5-phenylhydantoin?
A9: "Nirvanol disease" refers to a syndrome characterized by fever, rash, and eosinophilia that was observed in patients treated with Nirvanol, the racemic mixture of 5-ethyl-5-phenylhydantoin. [, , , , , ] This adverse effect, primarily attributed to the (-)-enantiomer, led to the discontinuation of Nirvanol as a therapeutic agent.
Q9: Despite its toxicity, why is (-)-5-ethyl-5-phenylhydantoin still relevant in contemporary research?
A10: Despite its past association with toxicity, (-)-5-ethyl-5-phenylhydantoin remains a valuable tool in research, particularly in the field of pharmacogenetics. Its use as a probe drug helps elucidate the genetic polymorphism of drug-metabolizing enzymes, specifically CYP2C19. [, ] This information contributes to a better understanding of interindividual variations in drug response and personalized medicine approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

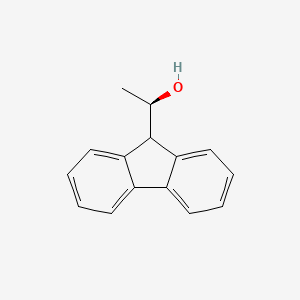
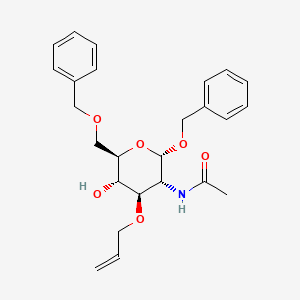
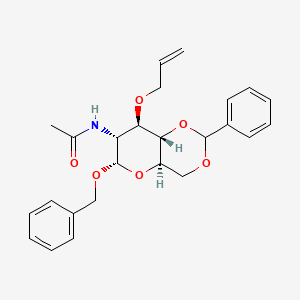

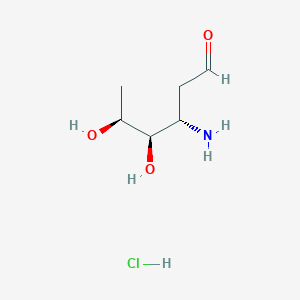

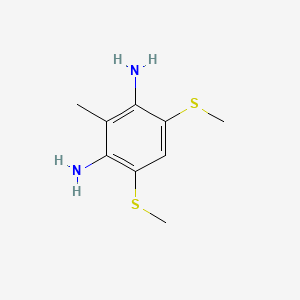


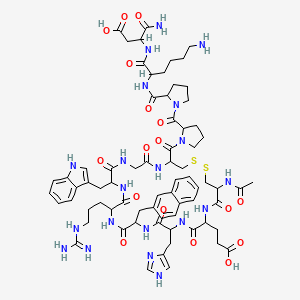
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
